trans-Cyclohexane-1,3-diyldimethanamine

Description

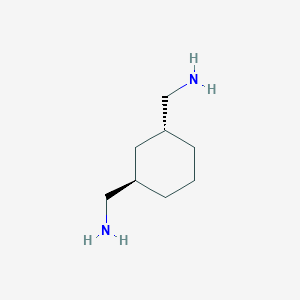

trans-Cyclohexane-1,3-diyldimethanamine (CAS No. 2579-20-6), also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a cyclohexane derivative with two methylamine groups substituted at the 1 and 3 positions in a trans configuration. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol . This compound exists as a mixture of cis and trans isomers in commercial preparations, though the trans isomer is often emphasized due to its distinct stereochemical properties and applications in asymmetric synthesis and catalysis . The rigid cyclohexane ring and spatial arrangement of the amine groups make it valuable in coordination chemistry and organocatalysis, particularly in enantioselective reactions .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine |

InChI |

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m1/s1 |

InChI Key |

QLBRROYTTDFLDX-HTQZYQBOSA-N |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)CN)CN |

Canonical SMILES |

C1CC(CC(C1)CN)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine typically involves the reduction of a precursor compound, such as a nitrile or an imine, using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine may involve catalytic hydrogenation of the corresponding nitrile or imine using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or imines.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Molecular Formula : C₁₃H₂₆N₂

- Molecular Weight : 210.36 g/mol

- CAS No.: 1761-71-3

- Key Features :

- Higher molecular weight and bulkier structure compared to trans-1,3-diyldimethanamine, reducing solubility in polar solvents.

- Used in epoxy curing and polymer synthesis, whereas trans-1,3-diyldimethanamine is prioritized in asymmetric catalysis due to its rigid pocket-like structure .

trans-Cyclohexane-1,2-diyldimethanamine

- Key Features :

- Substitution at 1,2 positions instead of 1,3.

- Comparison :

- The 1,2 isomer forms a more strained conformation, leading to lower thermal stability .

- Demonstrates weaker enantioselectivity in peptide-catalyzed acylation reactions compared to the 1,3 derivative, as observed in NMR and mass spectrometry studies .

Adamantane-Based Analogues

Tricyclo[3.3.1.1³,⁷]decane-1,3-diyldimethanamine

- Molecular Formula : C₁₀H₂₀N₂

- Molecular Weight : 168.28 g/mol

- Key Features :

- Superior solubility in organic solvents (e.g., alcohols, ketones) compared to trans-1,3-diyldimethanamine.

- Applications diverge: The adamantane derivative is used in metal-organic frameworks (MOFs), while the cyclohexane analogue excels in stereoselective catalysis .

Cyclopentane and Non-Amine Derivatives

trans-Cyclopentane-1,3-diamine dihydrochloride

trans-Cyclohexane-1,3-dicarboxylic Acid

- CAS No.: 2305-30-8

- Key Features :

- Carboxylic acid groups replace amine functionalities.

- Comparison :

- Higher polarity and acidity (pKa ~4.5–5.0) enable applications in pH-sensitive materials, contrasting with the amine’s role in base-catalyzed reactions .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Stability Analysis

- Stability : The trans isomer of 1,3-diyldimethanamine is more thermodynamically stable than the cis isomer due to reduced steric clash between axial substituents . This stability is critical in maintaining catalyst integrity during prolonged reactions .

- Enantioselectivity : In peptide-catalyzed acylation, the trans-1,3-diyldimethanamine-derived tetrapeptide achieves >90% enantiomeric excess (ee), outperforming 1,2-substituted analogues (<70% ee) .

- Synthetic Utility : The compound’s rigidity enhances substrate selectivity in kinetic resolutions, as demonstrated in NMR studies of acylium ion intermediates .

Q & A

Q. Table 1. Key Physical Properties of trans-Cyclohexane-1,3-diyldimethanamine

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 220°C | Fractional Distillation |

| Melting Point | -70°C | DSC |

| Density (25°C) | 0.940 g/cm³ | Pycnometry |

| Enantiomeric Excess | >95% ee | Chiral HPLC |

Q. Table 2. Reaction Optimization for Catalytic Hydrogenation

| Condition | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst (Pd/C) Loading | 5 wt% | Yield: 92% |

| H₂ Pressure | 50 bar | ee: 85% (R,R) |

| Solvent | Ethanol/THF (3:1) | Diastereomer Ratio: 9:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.